N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
"N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide" is a heterocyclic compound featuring a benzothiazole core fused with a thiazole ring and a p-tolylthio-substituted acetamide moiety. Its structure combines sulfur- and nitrogen-containing heterocycles, which are common in bioactive molecules due to their ability to interact with biological targets.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS3/c1-12-6-8-13(9-7-12)24-11-17(23)22-19-21-15(10-25-19)18-20-14-4-2-3-5-16(14)26-18/h2-10H,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEGCLXZIONXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and analgesic applications. This article reviews the synthesis, biological evaluation, and molecular docking studies related to this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with thiazole and p-tolylthiol. The reaction conditions often include solvents such as ethanol and catalysts like glacial acetic acid. Characterization is performed using techniques such as IR, NMR spectroscopy, and elemental analysis to confirm the structure of the synthesized compounds.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from thiazole-benzothiazole structures have been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The MTT assay and DNA synthesis analysis indicated that certain derivatives could induce apoptosis in tumor cells, suggesting their potential as anticancer agents .
| Compound Code | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 5.0 | Apoptosis induction |
| 6g | C6 | 4.5 | Caspase-3 activation |
Anti-inflammatory and Analgesic Activity
The compound has also been screened for anti-inflammatory properties by evaluating its effect on cyclooxygenase-2 (COX-2) inhibition. Molecular docking studies revealed that certain derivatives bind effectively to the COX-2 enzyme, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). The analgesic activity was assessed through in vivo models, demonstrating significant pain relief comparable to standard analgesics .
| Compound Code | COX-2 Inhibition (%) | Analgesic Activity (Model) |
|---|---|---|
| S-4 | 85 | Tail-flick test |
| S-5 | 78 | Hot plate test |
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of thiazole-benzothiazole derivatives for their anticancer effects. Compounds with specific substitutions showed enhanced activity against A549 cells, with IC50 values ranging from 4.5 to 6.0 µM. Mechanistic studies indicated that these compounds promote apoptosis through caspase pathway activation .
- Case Study on COX-2 Inhibition : Another investigation focused on the analgesic properties of N-(benzo[d]thiazol-2-yl)-substituted acetamides. The results showed that these compounds exhibited significant COX-2 inhibitory activity, with some achieving over 80% inhibition at low concentrations, indicating their promise as new NSAID candidates .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with targets such as COX-2 and acetylcholinesterase (AChE). The studies suggest that the compound forms stable interactions with key amino acids in the active sites of these enzymes, which correlates with its observed biological activities .
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several benzothiazole- and thiazole-based derivatives. Key comparisons include:
Key Observations :
- The p-tolylthio group in the target compound distinguishes it from nitro- or halogen-substituted analogs (e.g., 4a, 4c in ), which exhibit stronger electron-withdrawing effects .
- Unlike triazole-containing derivatives (e.g., 11c in ), the target compound lacks nitrogen-rich heterocycles, which may reduce hydrogen-bonding interactions with biological targets .
Molecular Docking and Binding Interactions
Docking studies for similar compounds highlight the role of substituents in target binding:
- Compound 9c () : Demonstrated strong binding to active sites via triazole and benzimidazole interactions .
- VEGFR-2 Inhibitors () : The nitro group in 4a formed critical hydrogen bonds with kinase domains .
The target compound’s p-tolylthio group may engage in hydrophobic interactions, but the absence of hydrogen-bond donors/acceptors (e.g., −NO₂, −OH) could limit affinity compared to nitro-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
